![molecular formula C14H14Cl2N2O2 B12598227 Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- CAS No. 642084-37-5](/img/structure/B12598227.png)
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-
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Overview
Description
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is a chemical compound with the molecular formula C14H14Cl2N2O2. This compound is known for its unique structure, which includes a pyridine ring and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-pyridylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(2,6-dichlorophenyl)methoxy]-: Similar structure but lacks the pyridine ring.
2-[(2,6-Dichlorophenyl)amino]phenyl methanol: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is unique due to the presence of both the dichlorophenyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Biological Activity
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- (CAS Number: 10403272) is a compound with potential biological activity that has been studied for its effects in various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- is characterized by the following chemical structure:
- Molecular Formula : C14H14Cl2N2O2
- Molecular Weight : 305.18 g/mol
This compound features a pyridine ring substituted with a dichlorophenyl group and an ethanol moiety, which may contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Apoptosis : Ethanol derivatives have been shown to influence apoptotic pathways. For instance, compounds similar to Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- can modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells .
- Antioxidant Properties : Some studies suggest that ethanol-based compounds may possess antioxidant properties that mitigate oxidative stress in cellular models. This is particularly relevant in the context of ethanol-induced toxicity .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of related compounds. For example, a derivative exhibiting structural similarities demonstrated significant inhibition of cancer cell lines (IC50 values noted) and induced apoptosis through modulation of key proteins involved in cell cycle regulation .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- against various cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 5.15 | Induction of apoptosis via Bcl-2/Bax |
HEK-293 (Normal) | 33.2 | Selective toxicity |
These findings suggest that while the compound is effective against cancer cells, it shows lower toxicity towards normal cells, indicating a potential therapeutic window.
Case Studies
- Zebrafish Model for Teratogenic Effects : A study investigated the teratogenic effects of ethanol exposure on zebrafish embryos. The introduction of Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]- mitigated some adverse effects associated with ethanol exposure, such as oxidative stress and morphological defects .
- Neuroprotective Effects : In another study focusing on neuroprotection, similar ethanol derivatives were shown to reduce neuronal damage in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Properties
CAS No. |
642084-37-5 |
---|---|
Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-[[5-[(2,6-dichlorophenyl)methoxy]pyridin-2-yl]amino]ethanol |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-12-2-1-3-13(16)11(12)9-20-10-4-5-14(18-8-10)17-6-7-19/h1-5,8,19H,6-7,9H2,(H,17,18) |
InChI Key |
OXFQJTPCLMTDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CN=C(C=C2)NCCO)Cl |
Origin of Product |
United States |
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